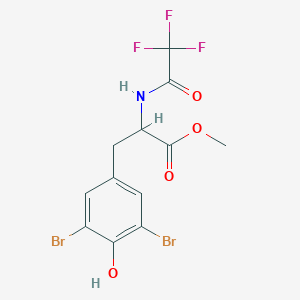

苄基 2-乙酰氨基-2,4-二脱氧-4-氟-α-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

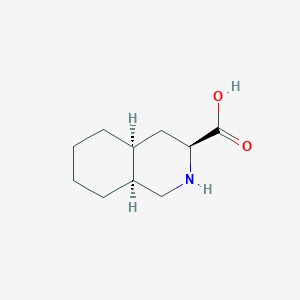

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose (also known as B2A2FDG) is a synthetic sugar molecule with a unique structure. It is a derivative of glucose and has been used in a variety of scientific research applications. B2A2FDG has been found to have a number of biochemical and physiological effects, as well as a range of advantages and limitations for use in lab experiments.

科学研究应用

Proteomics Research

This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it’s used for the identification and quantification of proteins and their modifications, interactions, and dynamics within a biological system .

Antibacterial Agent Development

Research has shown that this molecule has potential as an antibacterial agent. It can be used to develop new treatments that target bacterial infections, inhibiting bacterial growth and preventing disease progression .

Enzymatic Synthesis

In the field of enzymatic synthesis, this sugar derivative is used to create non-natural fluorinated sugar nucleotides. These modified sugars are valuable for studying enzyme mechanisms and developing new biochemical tools .

Biomedical Applications

The compound’s properties make it suitable for various biomedical applications, including as an intermediate in synthesizing biologically active compounds that could lead to new medications or diagnostic tools .

Glycosylation Studies

Glycosylation, the process by which a carbohydrate is covalently attached to a target molecule, is another area where this compound finds use. It helps in understanding the structure and function of glycoproteins .

作用机制

Target of Action

The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.

Mode of Action

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.

Biochemical Pathways

The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .

Result of Action

The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose. For instance, the compound should be stored at -20°C under desiccating conditions

属性

IUPAC Name |

N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJHAJQQMKGKKF-DVAATCQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)